molecular formula C9H7N3O4 B1270063 methyl 5-nitro-1H-indazole-7-carboxylate CAS No. 632291-85-1

methyl 5-nitro-1H-indazole-7-carboxylate

Cat. No.: B1270063
CAS No.: 632291-85-1
M. Wt: 221.17 g/mol
InChI Key: MZSTUEANQBHBNG-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-indazole-7-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method involves the nitration of 1H-indazole-7-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indazole-7-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide, potassium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Reduction: Methyl 5-amino-1H-indazole-7-carboxylate.

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Hydrolysis: 5-nitro-1H-indazole-7-carboxylic acid.

Scientific Research Applications

Methyl 5-nitro-1H-indazole-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.

Comparison with Similar Compounds

    5-nitroindazole: Similar structure but lacks the ester group.

    Methyl 1H-indazole-7-carboxylate: Similar structure but lacks the nitro group.

    Methyl 5-amino-1H-indazole-7-carboxylate: Reduction product of methyl 5-nitro-1H-indazole-7-carboxylate.

Uniqueness: this compound is unique due to the presence of both the nitro and ester functional groups, which allow for a wide range of chemical modifications and applications. The nitro group provides a site for reduction and substitution reactions, while the ester group can be hydrolyzed or used in further esterification reactions.

Properties

IUPAC Name

methyl 5-nitro-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSTUEANQBHBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362831
Record name methyl 5-nitro-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632291-85-1
Record name methyl 5-nitro-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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